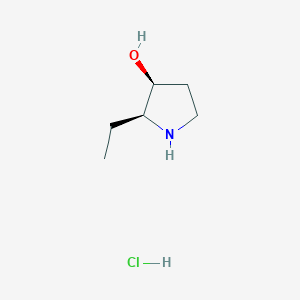

(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride” is a compound that belongs to the class of organic compounds known as secondary alcohols . These are compounds containing a secondary alcohol functional group, with the general structure HOC®(R’) (R,R’=alkyl, aryl) .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction. The stereochemistry could be controlled using chiral catalysts or chiral starting materials .Molecular Structure Analysis

The (2S,3S) notation indicates the configuration of the chiral centers in the molecule . In this case, it means that the molecule has two chiral centers, and both of them have an S configuration .Chemical Reactions Analysis

As a secondary alcohol, this compound could undergo typical alcohol reactions, such as oxidation to form a ketone, or substitution to form an ether. The pyrrolidine ring could also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis

As a secondary alcohol, this compound would be expected to form hydrogen bonds, which could affect its physical properties such as solubility and boiling point . The presence of the pyrrolidine ring could also influence these properties .科学的研究の応用

- (2S,3S)-2-Ethylpyrrolidin-3-ol exhibits anti-inflammatory and analgesic potential. It inhibits enzymes like COX-1 and COX-2 , which play key roles in inflammation and pain pathways . Researchers have explored its use in managing chronic inflammatory conditions and pain relief.

- (2S,3S)-2-Ethylpyrrolidin-3-ol can serve as a precursor for producing (2S,3S)-butanediol . Biocatalysis using whole-cell systems has been employed to efficiently convert meso-2,3-butanediol into (2S,3S)-butanediol with high stereoisomeric purity . This has applications in the production of valuable chemicals.

- In the realm of medicinal mushrooms, researchers have isolated a ceramide compound with the spatial structure 2S,3S,4R-2-hexadecanoyl-amino-octadecane-1,3,4-triol . This ceramide, derived from higher fungi, possesses biological activities . Further exploration of its potential therapeutic applications is ongoing.

Anti-Inflammatory and Analgesic Properties

Butanediol Production

Ceramide Isolation

作用機序

Target of Action

It’s worth noting that compounds with similar structures have been found to inhibit enzymes such as beta-lactamase . Beta-lactamase enzymes are known to hydrolyze important antibiotics, posing challenges in the treatment of serious infections .

Mode of Action

The compound’s stereochemistry, denoted by the (2s,3s) configuration, indicates the spatial arrangement of its atoms . This configuration can influence how the compound interacts with its targets and any resulting changes .

Biochemical Pathways

Similar compounds have been associated with the production of 2,3-butanediol, a valuable chemical used in various industrial applications .

Pharmacokinetics

Research on similar compounds suggests that they undergo a ph- and temperature-dependent nonenzymatic conversion to active monoepoxides .

Result of Action

Similar compounds have been found to exhibit anticonvulsant activity in animal models of partial seizures .

Action Environment

Factors such as ph and temperature can significantly influence the conversion of similar compounds to their active forms .

将来の方向性

特性

IUPAC Name |

(2S,3S)-2-ethylpyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-5-6(8)3-4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJGLZKQNPMMIW-GEMLJDPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](CCN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2455854.png)

![N-[(4-butyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2455856.png)

![3-methoxy-1-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2455860.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2455861.png)

![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2455863.png)

![4-benzoyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2455867.png)

![4-Oxa-1-azabicyclo[3.3.1]nonan-6-one](/img/structure/B2455875.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2455876.png)